molecular formula C15H22ClNO2 B12299869 4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride

4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride

Cat. No.: B12299869
M. Wt: 283.79 g/mol
InChI Key: JFSZKRWNAVLJHH-UHFFFAOYSA-N
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Description

4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride is a complex organic compound with the molecular formula C15H21NO2·HCl. This compound is known for its unique structure, which includes a hexahydrochromeno ring fused with a pyridine ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic conditions to form the hexahydrochromeno ring, followed by the introduction of the pyridine ring through a series of nucleophilic substitution reactions. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-8-ol
  • 4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol

Uniqueness

4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of stability and biological activity.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16;/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3;1H

InChI Key

JFSZKRWNAVLJHH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl

Origin of Product

United States

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